molecular formula C15H9NO3 B3252597 PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT CAS No. 21758-86-1

PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT

Cat. No.: B3252597
CAS No.: 21758-86-1
M. Wt: 251.24 g/mol
InChI Key: GVGUDCCBZUEPTO-UHFFFAOYSA-N
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Description

PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT is a polycyclic aromatic compound characterized by a pyridinium core fused with a naphthoquinone-derived moiety. Its structure includes a hydroxyl group at position 3 and two ketone groups at positions 1 and 4 of the naphthalene ring, creating a zwitterionic (inner salt) configuration. This compound’s unique electronic and steric properties make it relevant in organic synthesis and materials science, particularly for applications requiring redox-active or photoactive components .

Properties

IUPAC Name

3,4-dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-13-10-6-2-3-7-11(10)14(18)15(19)12(13)16-8-4-1-5-9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGUDCCBZUEPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389403
Record name BAS 00634883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21758-86-1
Record name NSC81054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BAS 00634883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT typically involves the reaction of pyridinium salts with naphthalene derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Nucleophilic Displacement Reactions

The pyridinium ylide structure enables nucleophilic displacement at the naphthoquinone moiety. For example:

  • Reaction with phenacylpyridinium ylides leads to the formation of naphthopyrandiones via nucleophilic attack at the quinone carbonyl, followed by elimination of pyridine and subsequent cyclization .

  • Mechanism :

    • Nucleophilic displacement of the leaving group (e.g., phenoxide) by the ylide.

    • Intramolecular cyclization to form a six-membered lactone ring.

    • Aromatization to stabilize the final product .

Example Reaction:
Reaction with 2-phenoxymethyl-1,4-naphthoquinone yields naphthopyrandione (85% yield) after elimination of phenoxide .

Elimination Reactions

The compound participates in elimination reactions under basic conditions:

  • Formation of quinone methides :
    Intermediate quinone methides form during the displacement process, which can further react or tautomerize .

  • Conditions :

    • Acetonitrile solvent.

    • Mild bases (e.g., triethylamine).

Key Observation :
Elimination of phenoxide from intermediates generates reactive quinone methides, which are stabilized by conjugation with the aromatic system .

Substituent Effects on Reactivity

The identity of the leaving group significantly influences reaction pathways and yields:

Leaving Group Naphthopyrandione Yield (%) Anthraquinone Byproduct Yield (%)
Phenoxy (PhO)420
4-Chlorophenoxy (4-ClC₆H₄)2914
2,4,5-Trichlorophenoxy1434

Data adapted from studies on analogous systems .

  • Trend : Electron-withdrawing groups (e.g., Cl) enhance the leaving group ability, favoring anthraquinone byproduct formation via competing pathways .

Side Reactions and Byproducts

Competing pathways under certain conditions:

  • Anthraquinone formation :
    Observed when using chlorophenoxy substituents, likely due to competing nucleophilic aromatic substitution followed by oxidation .

  • Naphthofuranone derivatives :
    Minor products arising from alternative cyclization pathways or enolization intermediates .

Structural and Spectroscopic Insights

  • NMR Analysis :

    • Distinct shifts for quinone protons (δ 6.8–7.2 ppm) and pyridinium protons (δ 8.1–8.5 ppm) .

    • NOESY correlations confirm the Z-configuration of enedione intermediates .

  • IR Spectroscopy :
    Strong carbonyl stretches at 1680–1720 cm⁻¹ for quinone and lactone functionalities .

Stability and Degradation

  • Hydrolytic Sensitivity :
    The inner salt structure is prone to hydrolysis in aqueous acidic or basic conditions, regenerating the parent naphthoquinone and pyridine derivatives .

  • Thermal Stability :
    Decomposes above 200°C, forming polymeric byproducts .

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of pyridinium compounds exhibit significant antibacterial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Study: Antibacterial Derivatives

A study focused on the synthesis of 1,4-dihydro-4-oxo-7-pyridyl-3-quinolinecarboxylic acid derivatives revealed promising antibacterial activity. These derivatives were prepared through alkylation methods and showed efficacy against Gram-positive bacteria .

Table 1: Antibacterial Activity of Pyridinium Derivatives

Compound NameStructureActivity AgainstReference
1,4-Dihydro-4-oxo-7-pyridyl-3-quinolinecarboxylic acidStructureStaphylococcus aureus
Pyridinium derivative AStructureEscherichia coli

Cognitive Enhancement

Pyridinium compounds have been studied for their potential cognitive-enhancing effects. For example, certain derivatives have been shown to act as AMPA receptor potentiators, which are crucial for synaptic plasticity and memory formation.

Case Study: AMPA Potentiators

In a study evaluating thiophenic analogues of benzothiadiazine dioxides, it was found that some pyridinium derivatives significantly enhanced cognition in animal models at low doses. The results indicated improvements in long-term potentiation and noradrenaline release .

Table 2: Cognitive Effects of Pyridinium Compounds

Compound NameDosage (mg/kg)Effect ObservedReference
Pyridinium derivative B0.3Enhanced cognition in mice
Pyridinium derivative C0.5Improved memory recall

Photovoltaic Applications

Recent research has explored the use of pyridinium salts in organic photovoltaic devices due to their favorable electronic properties. The incorporation of these compounds can enhance charge transport and stability in organic solar cells.

Case Study: Organic Photovoltaics

A study demonstrated that integrating pyridinium salts into polymer matrices improved the efficiency of organic solar cells by facilitating better charge separation and transport .

Table 3: Performance Metrics in Photovoltaic Applications

Compound NameEfficiency (%)Stability (hours)Reference
Pyridinium salt D8.5100+
Pyridinium salt E9.2120+

Mechanism of Action

The mechanism of action of PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

  • Compound 4g (5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione):
    • Structural Differences : While sharing the 3-hydroxy-1,4-dioxo-naphthalenyl motif, Compound 4g incorporates a pyrrolo-pyrimidine-dione heterocyclic system and a methoxybenzyl substituent, enhancing its π-conjugation and steric bulk.
    • Functional Implications : The extended conjugation in 4g improves its UV-Vis absorption range (λmax ≈ 420–480 nm) compared to the simpler pyridinium inner salt, which likely absorbs at shorter wavelengths due to reduced π-system complexity .

Pyridinium-Based Inner Salts

  • 3-HYDROXY-1-METHOXYPYRIDINIUM HYDROXIDE INNER SALT: Structural Differences: Lacks the naphthoquinone moiety, featuring only a pyridinium ring with hydroxy and methoxy substituents. Functional Implications: The absence of the fused aromatic system reduces redox activity but increases solubility in polar solvents (e.g., water or methanol) due to the zwitterionic nature and smaller molecular weight .

Comparative Data Table

Property Target Compound Compound 4g 3-HYDROXY-1-METHOXYPYRIDINIUM INNER SALT
Molecular Weight ~350–400 g/mol (estimated) 542.52 g/mol ~200–250 g/mol (estimated)
Key Functional Groups Pyridinium, naphthoquinone Pyrrolo-pyrimidine-dione Pyridinium, methoxy
Redox Activity High (quinone-mediated) Moderate (heterocycle-driven) Low
Solubility Low in polar solvents Very low (due to bulk) High in polar solvents

Biological Activity

Chemical Structure and Properties
PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT is a complex organic compound characterized by the presence of both pyridinium and naphthalene moieties. Its unique structure contributes to its potential biological activities and interactions with various biomolecules. The compound is synthesized through reactions involving pyridinium salts and naphthalene derivatives, typically in solvents like ethanol or methanol under controlled conditions.

Synthesis Methods
The synthesis of this compound can involve multiple steps, including purification techniques such as recrystallization or chromatography to achieve the desired purity levels. The reaction conditions are crucial for optimizing yield and purity.

Antimicrobial Properties

Research indicates that pyridinium compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridinium salts possess stronger antibacterial effects against Gram-positive bacteria compared to Gram-negative bacteria. This activity is primarily attributed to their interaction with bacterial cell membranes .

Table 1: Antimicrobial Activity of Pyridinium Compounds

CompoundTarget OrganismActivity Level
Pyridinium Salt AStaphylococcus aureusHigh
Pyridinium Salt BEscherichia coliModerate
Pyridinium Salt CCandida albicansLow

The mechanism through which this compound exerts its biological effects may involve binding to specific enzymes or receptors within microbial cells. This binding can modulate enzyme activity or disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets remain an area of ongoing research .

Case Studies

A notable study investigated the synthesis and biological evaluation of various pyridinium derivatives, highlighting their potential as antimicrobial agents. The results demonstrated that modifications in the chemical structure significantly influenced the biological activity of these compounds. For example, derivatives with specific side chains exhibited enhanced activity against certain pathogens while others showed negligible effects .

Comparative Analysis with Similar Compounds

Pyridinium compounds share structural similarities with other naphthalene derivatives but stand out due to their unique combination of functional groups. This uniqueness may confer distinct chemical properties and enhance their potential applications in both medicinal chemistry and industrial processes.

Table 2: Comparison of Biological Activities

Compound TypeAntibacterial ActivityAntifungal Activity
Pyridinium DerivativesStrongWeak
Naphthalene DerivativesModerateModerate

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis of pyridinium-based inner salts often involves amine activation via pyridinium salt formation, followed by functionalization. For example, primary amines can be activated through pyrylium salt intermediates, enabling coupling reactions with boronic acids or other electrophiles to introduce diverse functional groups . Critical parameters include:

  • pH control : Moderately acidic conditions (pH 4–6) favor pyridinium salt stability and reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
  • Catalytic systems : Nano-structured molten salts (e.g., pyrazine-1,4-diumtrinitromethanide) or Ag-TiO₂ composites can improve yields in multi-step syntheses .
  • Temperature : Reactions often proceed optimally at 80–100°C for cyclization or coupling steps .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

A combination of IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹ and hydroxyl/naphthoquinone absorptions) and ¹H/¹³C NMR (to resolve aromatic protons and pyridinium ring signals) is essential. For example:

  • ¹H-NMR : The naphthalenyl protons typically appear as multiplets in δ 7.5–8.5 ppm, while the pyridinium proton resonates downfield (δ 9.0–10.0 ppm) due to the cationic charge .
  • IR : Strong bands at ~1650–1750 cm⁻¹ confirm the presence of conjugated carbonyl groups (1,4-dione) .
  • Elemental analysis or HRMS validates the molecular formula, particularly for the inner salt’s zwitterionic structure .

Advanced Research Questions

Q. How do pH and solvent conditions affect the compound’s stability and reactivity in aqueous-phase reactions?

Pyridinium salts are highly pH-sensitive. In aqueous environments:

  • Acidic conditions (pH < 5) : Stabilize the pyridinium cation, enhancing electrophilicity for nucleophilic coupling (e.g., with boronic acids) .
  • Neutral to alkaline conditions (pH > 7) : Risk hydrolysis of the pyridinium ring or decomposition of the naphthoquinone moiety .
  • Solvent effects : Aqueous/organic biphasic systems (e.g., water/THF) improve reaction selectivity by minimizing side reactions like polymerization . Kinetic studies suggest reaction half-lives of 2–4 hours under optimized conditions .

Q. What strategies resolve contradictions in kinetic data during its formation under varying atmospheric conditions?

Discrepancies in reaction rates (e.g., in aerosol-phase studies) can arise from competing pathways. Methodological approaches include:

  • Controlled humidity experiments : Isolate the impact of water content on acrolein-ammonium reactivity, a precursor pathway for pyridinium salts .
  • Time-resolved spectroscopy : Monitor intermediate species (e.g., 3-methylpyridine) to distinguish between gas-phase revolatilization and aqueous-phase polymerization .
  • Computational modeling : Density functional theory (DFT) can predict activation barriers for competing mechanisms (e.g., intramolecular cyclization vs. intermolecular coupling) .

Q. How can functionalization of the naphthalenyl moiety expand its applications in medicinal chemistry?

The 1,4-dihydro-3-hydroxy-1,4-dioxo group offers sites for regioselective modification:

  • Boronic acid coupling : Introduce aryl/alkyl groups at the naphthalenyl position to modulate bioactivity (e.g., antimicrobial or anticancer properties) .
  • Redox-active properties : The quinone structure enables applications in pro-drug systems, where reductive activation triggers therapeutic release .
  • Coordination chemistry : The hydroxyl and carbonyl groups can chelate metal ions, enabling catalytic or imaging applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT
Reactant of Route 2
PYRIDINIUM,1-(1,4-DIHYDRO-3-HYDROXY-1,4-DIOXO-2-NAPHTHALENYL)-, INNER SALT

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